1-[({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-4-phenylpiperazine
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Overview
Description
1-[({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-4-phenylpiperazine typically involves multiple steps. The initial step often includes the formation of the triazole ring, followed by the introduction of the allyl and benzylthio groups. The final step involves the acetylation of the triazole derivative with 4-phenylpiperazine. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
1-[({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as antiviral and anti-inflammatory agents.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-ALLYL-3-(BENZYLTHIO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE: Another triazole derivative with similar structural features.
3-(2′′′-Chlorobenzylthio)-5-[4′-(chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole: Known for its potential as an enzyme inhibitor.
Uniqueness
1-[({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-4-phenylpiperazine stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H29N5OS2 |
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Molecular Weight |
479.7 g/mol |
IUPAC Name |
2-[[5-(benzylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C25H29N5OS2/c1-2-13-30-23(19-32-18-21-9-5-3-6-10-21)26-27-25(30)33-20-24(31)29-16-14-28(15-17-29)22-11-7-4-8-12-22/h2-12H,1,13-20H2 |
InChI Key |
KIYVRTOVEVLRDU-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=CC=C4 |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
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